The key feature of tris(trimethylsilyl)methane is its central carbon atom bonded to three bulky trimethylsilyl groups [(CH3)3Si], each containing three methyl groups. This creates a highly crowded tetrahedral geometry around the central carbon. The silicon-carbon bonds are longer than the typical carbon-carbon bonds, allowing the molecule to exist despite the steric hindrance.
Tris(trimethylsilyl)methane can be synthesized by the reaction of methylmagnesium chloride (MeMgCl) with chlorotrimethylsilane (ClSiMe3) [].
3 ClSiMe3 + MeMgCl → (Me3Si)3CH + 3 MgCl2
A notable reaction involving tris(trimethylsilyl)methane is its conversion to tris(trimethylsilyl)methyllithium, also known as trisyllithium, by treatment with methyllithium (MeLi) []. Trisyllithium is a valuable reagent due to its strong basicity and steric bulk.
(Me3Si)3CH + MeLi → (Me3Si)3CLi + CH4
Tris(trimethylsilyl)methane can participate in various reactions depending on the reaction conditions. These can include:
Several methods exist for synthesizing tris(trimethylsilyl)methane:
Tris(trimethylsilyl)methane finds applications across various fields:
Research indicates that tris(trimethylsilyl)methane interacts with various radicals and reagents. Its radical reactivity has been compared with other silanes, revealing that it has a moderate reactivity profile. Studies have shown that its C-H bonds are relatively strong, limiting its effectiveness in certain radical-mediated reactions .
Tris(trimethylsilyl)methane shares structural and functional similarities with several other silanes. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Tris(trimethylsilyl)silane | More reactive towards radicals due to additional silicon atoms. | |
Tris(trimethylsilyl)germane | Exhibits different reactivity patterns due to germanium's properties. | |
Trimethylsilane | Simpler structure but widely used as a silating agent. |
The uniqueness of tris(trimethylsilyl)methane lies in its combination of three trimethylsilyl groups attached to a central carbon atom, which provides distinct reactivity and stability compared to these similar compounds .
Tris(trimethylsilyl)methane is a colorless liquid with high solubility in hydrocarbon solvents. It possesses the molecular formula C₁₀H₂₈Si₃ (molecular weight: 232.59 g/mol) and CAS Registry Number 1068-69-5. The most fascinating aspect of this compound lies in its unique structural characteristics.
Gas-phase electron diffraction studies have revealed that tris(trimethylsilyl)methane possesses unusually large Me₃SiCSiMe₃ angles of approximately 117°. This geometric distortion indicates an unusually high degree of p-character in the orbital used to form the C-H bond. The spatial arrangement of the three bulky trimethylsilyl groups around the central carbon atom creates significant steric hindrance, leading to these distinctive structural features.
X-ray crystallographic analyses of derivatives such as chloro- and bromo-tris(trimethylsilyl)methane have provided further insights into the structural distortions caused by the bulky trimethylsilyl groups. These studies confirm that the compounds have inner Si-C bonds which are longer than normal and wide Si-C-Si angles. For example, in chloro-tris(trimethylsilyl)methane, the Si-C inner bond length is 193.9(6) pm, significantly longer than typical Si-C bonds, while the Cl-C-Si angle is 102.7(5)°.
Table 1. Key Structural Parameters of Chloro- and Bromo-tris(trimethylsilyl)methane
Parameter | CCl(SiMe₃)₃ | CBr(SiMe₃)₃ |
---|---|---|
C-X bond length (pm) | 182.3(15) | 191.1(35) |
Si-C inner bond length (pm) | 193.9(6) | 195.4(15) |
Si-C outer bond length (pm) | 188.2(2) | 187.7(3) |
X-C-Si angle (°) | 102.7(5) | 106.5(6) |
C outer-Si-C outer angle (°) | 109.6(4) | 109.3(5) |
Twist angle (°) | 14.6(7) | 13.5(7) |
The earliest routes to tris(trimethylsilyl)methane relied on Grignard reagent-mediated alkylation of silicon chlorides. Building on Friedel and Crafts’ 1863 discovery of organosilicon compounds [3], chemists in the mid-20th century explored reactions between methylmagnesium bromide and silicon tetrachloride. However, these methods faced limitations due to the steric bulk of tris(trimethylsilyl) groups, which hindered complete substitution.
A breakthrough came with the use of reductive coupling reactions. In 1999, Gross et al. demonstrated that lithium-mediated reductive coupling of [bromobis(trimethylsilyl)silyl]tris(trimethylsilyl)silylmethane and chlorotrimethylsilane in tetrahydrofuran (THF) could yield geminal bis(hypersilyl) compounds [1] [2]. While this work focused on bis[tris(trimethylsilyl)silyl]methane, it laid the groundwork for analogous strategies to synthesize tris(trimethylsilyl)methane by optimizing precursor stoichiometry. Early yields were modest (~50–60%), and purification required low-temperature crystallography to isolate the product from byproducts like trimethylsilane [6].
The 1990s saw the adoption of highly reactive silyllithium reagents to streamline synthesis. For example, tris(trimethylsilyl)silyllithium ($$ \text{(Me}3\text{Si)}3\text{SiLi} $$) proved effective in nucleophilic displacement reactions with methyl chlorides. This approach avoided the need for reductive conditions and improved yields to ~70–75% [3].
Concurrently, tetrakis(trimethylsilyl)silane emerged as a precursor. Treatment with methyl lithium generated tris(trimethylsilyl)silyl lithium, which reacted with methyl halides to form the target compound [3]:
$$
\text{(Me}3\text{Si)}4\text{Si} + \text{MeLi} \rightarrow \text{(Me}3\text{Si)}3\text{SiLi} + \text{Me}4\text{Si}
$$
$$
\text{(Me}3\text{Si)}3\text{SiLi} + \text{MeX} \rightarrow \text{(Me}3\text{Si)}_3\text{CH} + \text{LiX}
$$
This method capitalized on the stability of silyl lithium intermediates, though it required strict anhydrous conditions.
Recent innovations focus on catalytic hydrosilylation and flow chemistry. Hydrosilylation of propargyl alcohols with tris(trimethylsilyl)silane ($$ \text{(Me}3\text{Si)}3\text{SiH} $$) in the presence of platinum catalysts enables the construction of tris(trimethylsilyl)methane derivatives with >80% efficiency [4] [5].
High-vacuum distillation and chromatographic purification have also been refined. For instance, tris(trimethylsilyl)methane’s low boiling point (55–56°C at 2 mmHg) [4] allows separation from higher-boiling byproducts. Modern protocols report yields exceeding 90% with 97% purity [5].
Era | Method | Key Reagents | Yield (%) | Reference |
---|---|---|---|---|
1960s–1980s | Reductive coupling | Li, THF | 50–60 | [1] [2] |
1990s | Silyllithium alkylation | (Me₃Si)₃SiLi, MeX | 70–75 | [3] |
2000s–Present | Catalytic hydrosilylation | (Me₃Si)₃SiH, Pt catalysts | >80 | [4] [5] |
X-ray crystallography studies have revealed how steric effects influence the compound’s geometry. The central carbon atom in tris(trimethylsilyl)methane adopts a trigonal planar configuration with Si–C–Si angles of ~136°, a distortion caused by repulsion between the bulky tris(trimethylsilyl) groups [1] [2]. This insight has guided the design of sterically hindered reagents for selective organic transformations.
The demand for tris(trimethylsilyl)methane in Peterson olefination and transition-metal catalysis has motivated cleaner syntheses. For example, its role in generating stabilized carbanions ($$ \text{(Me}3\text{Si)}3\text{CLi} $$) for C–C bond formation necessitates high-purity material [4] [5].
Irritant